molecular formula C21H24N2O3S B3705589 N-cyclopentyl-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

N-cyclopentyl-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

Cat. No.: B3705589
M. Wt: 384.5 g/mol
InChI Key: NFRBXGWLRMHWBE-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a cyclopentyl group and a sulfonylated isoquinoline moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline sulfonyl chloride, which is then reacted with a benzamide derivative under controlled conditions. The cyclopentyl group is introduced through a nucleophilic substitution reaction, often using cyclopentylamine as a reagent. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzamides and isoquinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopentyl-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclopentyl-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and benzamide groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide can be compared with other sulfonylated benzamides and isoquinolines, such as:
    • N-cyclopentyl-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline
    • N-cyclopentyl-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenylacetamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. The presence of the cyclopentyl group, in particular, may influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-cyclopentyl-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(22-19-9-3-4-10-19)17-8-5-11-20(14-17)27(25,26)23-13-12-16-6-1-2-7-18(16)15-23/h1-2,5-8,11,14,19H,3-4,9-10,12-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRBXGWLRMHWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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